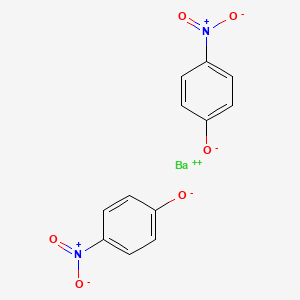
3,5-dibromo-1-oxidopyridin-1-ium;dichloromercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dibromo-1-oxidopyridin-1-ium;dichloromercury: is an organic compound with the chemical formula C5H3Br2NO . It is known for its light yellow crystalline appearance and its solubility in certain organic solvents . This compound is utilized in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-1-oxidopyridin-1-ium typically involves the bromination of pyridine derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and pressures to ensure the selective bromination at the 3 and 5 positions of the pyridine ring .
Industrial Production Methods: Industrial production of 3,5-dibromo-1-oxidopyridin-1-ium involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-dibromo-1-oxidopyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide and ammonia.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,5-dibromo-1-oxidopyridin-1-ium is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It is also employed in the development of bioactive molecules with potential therapeutic applications .
Medicine: In medicine, derivatives of 3,5-dibromo-1-oxidopyridin-1-ium are investigated for their potential use as antimicrobial and anticancer agents. The compound’s unique structure allows for the design of molecules that can interact with specific biological targets .
Industry: Industrially, this compound is used in the production of dyes, pesticides, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 3,5-dibromo-1-oxidopyridin-1-ium involves its interaction with molecular targets through its bromine atoms and oxidized nitrogen. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound’s ability to undergo substitution reactions allows it to modify biological pathways and exert its effects .
Vergleich Mit ähnlichen Verbindungen
3,5-dibromopyridine: Similar in structure but lacks the oxidized nitrogen.
3,5-dichloropyridine: Contains chlorine atoms instead of bromine.
3,5-dibromo-2-hydroxypyridine: Similar bromination pattern but with an additional hydroxyl group.
Uniqueness: 3,5-dibromo-1-oxidopyridin-1-ium is unique due to its oxidized nitrogen, which imparts distinct chemical reactivity and biological activity. This feature differentiates it from other brominated pyridine derivatives and enhances its utility in various applications .
Eigenschaften
IUPAC Name |
3,5-dibromo-1-oxidopyridin-1-ium;dichloromercury |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO.2ClH.Hg/c6-4-1-5(7)3-8(9)2-4;;;/h1-3H;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUORJJNQMSTRRC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1Br)[O-])Br.Cl[Hg]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=[N+](C=C1Br)[O-])Br.Cl[Hg]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2Cl2HgNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R)-8-ethyl-4-methyl-2-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-5-one;hydrochloride](/img/structure/B8117956.png)

![(2R,3R)-2,3-dihydroxybutanedioic acid;2-(2-methyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)ethanamine](/img/structure/B8117964.png)









